Product packaging for (3-Chlorophenyl)(cyclopropyl)methanol(Cat. No.:CAS No. 1225850-49-6)

(3-Chlorophenyl)(cyclopropyl)methanol

Cat. No.: B3223861
CAS No.: 1225850-49-6
M. Wt: 182.64
InChI Key: QWHCEHJAIGUFFR-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(cyclopropyl)methanol (CAS 1225850-49-6) is an organic compound with the molecular formula C 10 H 11 ClO and a molecular weight of 182.65 g/mol . This chiral secondary alcohol serves as a versatile synthetic building block in medicinal chemistry and organic synthesis. Its structure, featuring both a 3-chlorophenyl group and a cyclopropane ring, makes it a valuable intermediate for constructing more complex molecules, particularly in pharmaceutical research where the cyclopropyl group is a key motif for modulating biological activity . The compound has a purity of 97.0% and requires careful handling: it is harmful if swallowed and may cause skin, eye, and respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) for proper handling, which includes using personal protective equipment and working in a well-ventilated area . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClO B3223861 (3-Chlorophenyl)(cyclopropyl)methanol CAS No. 1225850-49-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chlorophenyl)-cyclopropylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7,10,12H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHCEHJAIGUFFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Chlorophenyl Cyclopropyl Methanol and Analogous Aryl Cyclopropyl Carbinols

Classical Approaches to Aryl Cyclopropyl (B3062369) Carbinol Synthesis

Classical synthetic strategies provide reliable and direct pathways to aryl cyclopropyl carbinols. These methods are often foundational and serve as the basis for more complex synthetic endeavors.

One of the most direct methods for the synthesis of (3-Chlorophenyl)(cyclopropyl)methanol is the nucleophilic addition of a hydride reagent to the corresponding ketone, (3-Chlorophenyl)(cyclopropyl)ketone. This reaction is a cornerstone of carbonyl chemistry. masterorganicchemistry.comlibretexts.org The ketone precursor can be prepared through various methods, such as the Friedel-Crafts acylation of chlorobenzene (B131634) with cyclopropanecarbonyl chloride.

In this two-step process, the carbonyl carbon of the ketone, which is electrophilic, is attacked by a nucleophile. youtube.com For the conversion to a carbinol, reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) serve as the source of the hydride nucleophile (H⁻). youtube.comnbinno.com The reaction proceeds via a nucleophilic addition mechanism, where the hydride attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. masterorganicchemistry.comyoutube.com A subsequent workup step with a proton source (e.g., water or dilute acid) neutralizes the alkoxide to yield the final secondary alcohol, this compound. youtube.com The reaction with strong bases like hydride reagents is generally irreversible. masterorganicchemistry.com

Table 1: Synthesis via Nucleophilic Addition

SubstrateReagent(s)Product
(3-Chlorophenyl)(cyclopropyl)ketone1. Sodium Borohydride (NaBH₄) 2. Methanol (B129727) (as solvent/proton source)This compound

An alternative to forming the carbinol from a pre-existing cyclopropyl ketone is to construct the cyclopropane (B1198618) ring on a precursor that already contains the necessary carbon framework.

The Simmons-Smith reaction is a powerful and stereospecific method for synthesizing cyclopropanes from alkenes. nih.gov When applied to allylic alcohols, the reaction exhibits notable diastereoselectivity. The hydroxyl group of the allylic alcohol coordinates to the zinc atom of the organozinc carbenoid reagent (typically formed from diiodomethane (B129776) and a zinc-copper couple or diethylzinc), directing the methylene (B1212753) group transfer to the same face of the double bond as the hydroxyl group. stackexchange.comorganic-chemistry.org

For the synthesis of this compound, this would involve the Simmons-Smith cyclopropanation of the allylic alcohol precursor, 1-(3-chlorophenyl)prop-2-en-1-ol. This approach builds the cyclopropane ring directly onto a molecule that already possesses the aryl carbinol moiety, ensuring the desired connectivity. The reaction is known for its high degree of stereocontrol, which is a significant advantage in organic synthesis. nih.gov

Table 2: Synthesis via Simmons-Smith Cyclopropanation

SubstrateReagent(s)ProductKey Feature
1-(3-Chlorophenyl)prop-2-en-1-olDiethylzinc (Et₂Zn), Diiodomethane (CH₂I₂)This compoundHydroxyl-directed syn-addition

Another strategy involves the cyclopropanation of an α,β-unsaturated ketone, also known as an enone. wikipedia.org In this pathway, a substrate such as 1-(3-chlorophenyl)prop-2-en-1-one (B13131765) would first undergo a reaction to form the cyclopropane ring across the carbon-carbon double bond. Common methods for this transformation include the Michael addition of a sulfur ylide (Corey-Chaykovsky reaction) or other related conjugate addition-ring closure sequences. nih.govrsc.org

This initial step yields the (3-Chlorophenyl)(cyclopropyl)ketone. This intermediate is then subjected to reduction, as described in section 2.1.1, using a hydride reagent like NaBH₄ to produce the target carbinol, this compound. This two-step sequence provides a versatile route from readily available α,β-unsaturated systems.

Table 3: Synthesis via Enone Cyclopropanation and Reduction

StepSubstrateReagent(s)Intermediate/Product
1 (Cyclopropanation)1-(3-Chlorophenyl)prop-2-en-1-onee.g., Trimethylsulfoxonium iodide, NaH(3-Chlorophenyl)(cyclopropyl)ketone
2 (Reduction)(3-Chlorophenyl)(cyclopropyl)ketonee.g., NaBH₄, MeOHThis compound

Cyclopropanation Strategies for Carbinol Precursors

Stereoselective Synthesis of Chiral Aryl Cyclopropyl Carbinols

Achieving control over stereochemistry is a primary goal in modern synthesis, particularly for producing enantiomerically pure compounds. Aryl cyclopropyl carbinols possess a stereocenter at the carbinol carbon, and substituted cyclopropane rings can introduce additional stereocenters.

Diastereoselective synthesis aims to produce a single diastereomer from a mixture of possible stereoisomers. This is often accomplished by using a substrate that already contains a chiral center to direct the formation of a new one. In the context of aryl cyclopropyl carbinols, excellent diastereoselectivity can be achieved in the cyclopropanation of substrates that already contain a carbinol group. rsc.org

Research has demonstrated that the directed Simmons-Smith cyclopropanation of alkenyl cyclopropyl carbinol derivatives can furnish densely substituted bicyclopropanes as a single diastereomer. acs.orgresearchgate.netnih.gov The rigidity of the existing cyclopropyl core and the directing effect of the carbinol's hydroxyl group allow for a highly selective reaction on the adjacent alkenyl moiety. acs.orgresearchgate.net This principle highlights the utility of the cyclopropyl ring as a platform for stereoselective synthesis. nih.gov While this specific example builds a second cyclopropane ring, the underlying principle of a resident carbinol group directing the diastereoselective formation of an adjacent cyclopropane ring is broadly applicable.

Table 4: Diastereoselective Synthesis of Substituted Bicyclopropyl (B13801878) Carbinols

Substrate TypeReactionKey OutcomeReference
Alkenyl Cyclopropyl CarbinolDirected Simmons-Smith CyclopropanationFormation of a single diastereomer of the bicyclopropyl carbinol product. acs.orgresearchgate.net

Enantioselective Catalytic Approaches (e.g., Ni-catalyzed reductive arylation)

The generation of chiral tertiary alcohols, such as this compound, in an enantiomerically pure form is of significant interest. Nickel-catalyzed enantioselective reductive arylation has emerged as a powerful tool for this purpose, allowing for the stereoselective formation of carbinols from readily available ketones and aryl halides. organic-chemistry.orgnih.govacs.org

A recently developed method describes the use of a nickel complex with a chiral bisoxazoline ligand to catalyze the reductive arylation of various ketones with high enantioselectivity. organic-chemistry.orgacs.org This approach is significant as it does not require directing groups on the ketone substrate. organic-chemistry.orgnih.gov The reaction typically involves a nickel(II) precursor, a chiral ligand (such as a Bn-Box ligand), a reducing agent like manganese or zinc powder, and a Lewis acidic additive like titanium isopropoxide. organic-chemistry.org

For the synthesis of an analogous aryl cyclopropyl carbinol, this would involve the reaction of cyclopropyl methyl ketone with a suitable 3-chlorophenyl halide. The nickel catalyst, rendered chiral by the bisoxazoline ligand, would facilitate the coupling and subsequent reduction to yield the desired chiral tertiary alcohol with high enantiomeric excess (ee). organic-chemistry.orgacs.org Mechanistic studies suggest the importance of Lewis acidic titanium alkoxides in facilitating the insertion of the ketone into the nickel-aryl bond. organic-chemistry.orgacs.org This methodology has proven to be scalable, demonstrating its utility for practical organic synthesis. organic-chemistry.org

Table 1: Key Components in Ni-Catalyzed Enantioselective Reductive Arylation of Ketones organic-chemistry.org

ComponentRoleExample
Nickel Catalyst Primary catalyst for the arylationNickel(II) complex
Chiral Ligand Induces enantioselectivityChiral bisoxazolines (e.g., Bn-Box)
Reducing Agent Regenerates the active catalytic speciesManganese (Mn) or Zinc (Zn) powder
Aryl Halide Source of the aryl groupAryl iodides
Ketone Substrate to be arylatedAcyclic, cyclic, and heterocyclic ketones
Additive Promotes ketone insertionTitanium isopropoxide (Ti(Oi-Pr)₄)

Continuous-Flow Synthesis Techniques for Cyclopropyl Carbinol Precursors

Continuous-flow chemistry offers significant advantages for the synthesis of chemical intermediates, including enhanced safety, efficiency, and scalability. rsc.org The synthesis of cyclopropyl carbinol precursors, specifically cyclopropyl aldehydes and ketones, has been successfully adapted to continuous-flow systems. mdpi.comrsc.org These precursors are readily converted to the target carbinols through standard reduction methods.

A notable continuous-flow process involves the synthesis of arylthio-cyclopropyl carbonyl compounds starting from 2-hydroxycyclobutanones and aryl thiols. mdpi.com This method provides a straightforward and scalable route to functionalized cyclopropyl ketones and aldehydes, which are direct precursors to compounds like this compound. Another approach achieves a two-step telescoped continuous-flow synthesis of 1,1-cyclopropane aminoketones by first photocyclizing 1,2-diketones to 2-hydroxycyclobutanones, followed by reaction with amines. rsc.orgresearchgate.net These flow processes demonstrate high productivity and good chemical yields over short residence times. rsc.orgresearchgate.net

Acid-Catalyzed Ring Contraction Methods

A key transformation in the continuous-flow synthesis of cyclopropyl precursors is an acid-catalyzed ring contraction. mdpi.com This reaction typically involves the rearrangement of a 2-hydroxycyclobutanone to a cyclopropyl carbonyl derivative. mdpi.comrsc.org The process is mediated by an acid catalyst, which can be a reusable solid-supported acid like Amberlyst-35. mdpi.com

The mechanism involves the acid-catalyzed attack of a nucleophile (such as a thiol) on the 2-hydroxycyclobutanone, which triggers a tandem condensation and C4–C3 ring contraction to yield the cyclopropyl derivative. mdpi.comrsc.org This method is efficient and avoids the use of harsh reagents, making it suitable for large-scale production. The use of packed-bed reactors with solid catalysts simplifies product purification and allows for catalyst reuse, further enhancing the process's sustainability. mdpi.com

Process Optimization for Scalable Production

The transition from laboratory-scale synthesis to scalable industrial production requires careful process optimization. Continuous-flow systems are inherently advantageous for scalability due to their superior heat and mass transfer, precise control over reaction parameters, and enhanced safety profile. rsc.org

For the synthesis of cyclopropyl carbinol precursors, optimization efforts focus on several key areas:

Catalyst Performance: Evaluating the long-term stability and reusability of the solid acid catalyst (e.g., Amberlyst) is crucial for ensuring consistent product quality and process economy. mdpi.com

Flow Parameters: Optimizing flow rates, temperature, and reactor dimensions is essential to maximize throughput and yield while minimizing residence time. rsc.orgresearchgate.net

Telescoped Reactions: Combining multiple synthetic steps into a single, continuous sequence (telescoping) eliminates the need for isolating and purifying intermediates, which significantly improves efficiency and reduces waste. rsc.orgrsc.org The two-step synthesis of cyclopropane aminoketones is a prime example of this strategy. rsc.orgresearchgate.net

Scalability: The developed continuous-flow protocols have demonstrated the potential for multigram-scale synthesis, indicating their suitability for larger-scale production campaigns. mdpi.comresearchgate.net

Table 2: Comparison of Batch vs. Continuous-Flow Synthesis for Chemical Production rsc.org

FeatureBatch SynthesisContinuous-Flow Synthesis
Mixing Often inefficient, can lead to local concentration/temperature gradientsHighly efficient micromixing
Heat Transfer Limited by surface-area-to-volume ratio, difficult to control exothermsExcellent heat transfer due to high surface-area-to-volume ratio
Safety Handling of large quantities of hazardous materials at onceSmaller reaction volumes at any given time, inherently safer
Scalability Often requires re-optimization of reaction conditionsMore straightforward scaling by running the system for longer periods
Process Control Manual or semi-automated control of parametersPrecise, automated control over temperature, pressure, and residence time

Theoretical and Computational Investigations of 3 Chlorophenyl Cyclopropyl Methanol Systems

Density Functional Theory (DFT) Studies of Molecular Structure and Conformation

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and geometry of organic molecules. irjet.net For systems like (3-Chlorophenyl)(cyclopropyl)methanol, DFT calculations, often using hybrid functionals such as B3LYP with basis sets like 6-311G(d,p) or 6-311++G(d,p), are employed to predict the most stable three-dimensional arrangement of atoms. irjet.netresearchgate.net

The process begins with geometry optimization, where the algorithm seeks the lowest energy conformation of the molecule on the potential energy surface. This computational process yields key structural parameters, including bond lengths, bond angles, and dihedral angles. irjet.net For related compounds, such as (E)-1-(4-chlorophenyl)-5-methyl-N′-((3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylene)-1H-1,2,3-triazole-4-carbohydrazide, studies have shown excellent agreement between DFT-calculated geometries and experimental data obtained from single-crystal X-ray diffraction, validating the accuracy of the theoretical approach. researchgate.net

Beyond simple geometry, DFT is used to analyze the molecule's electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. irjet.netresearchgate.net A smaller energy gap generally implies higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions and reaction pathways. irjet.net

Table 1: Representative Optimized Structural Parameters from DFT Calculations for a Chlorophenyl-Containing Compound (Note: This data is illustrative of typical DFT output for a related molecular structure, as specific published data for this compound was not available. The data is based on the C-Cl and C-C bonds in a related chlorophenyl derivative.) researchgate.net

ParameterBondCalculated Value (Å)
Bond LengthC-Cl1.755
Bond LengthC-C (Aromatic)1.391 - 1.398
Bond LengthC-N1.326 - 1.424
Bond LengthN-N1.371 - 1.372

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the detailed pathways of chemical reactions, identifying intermediate structures, and locating the high-energy transition states that connect them.

The cyclopropane (B1198618) ring in this compound is strained and susceptible to ring-opening reactions. Computational methods are essential for predicting the outcome of such reactions. The regioselectivity—the specific bond within the cyclopropane ring that breaks—is a key question. Studies on related cyclopropyl (B3062369) ketones show that the cleavage of a carbon-carbon single bond can be triggered by various catalytic processes. nih.gov

DFT calculations can model the different possible pathways of attack by a reagent. For instance, in reactions analogous to epoxide openings, the regioselectivity is governed by a combination of steric and electronic factors. d-nb.infovu.nl Under basic or nucleophilic conditions, the reaction often proceeds via an SN2 mechanism where the nucleophile attacks the least sterically hindered carbon atom. d-nb.info Under acidic conditions, the reaction may develop more SN1-like character, with the positive charge building on the carbon atom best able to stabilize it (often the more substituted carbon), leading to attack at that site. d-nb.infovu.nl Activation strain models and other analyses can quantify the contributions of substrate distortion and interaction energy to determine the favored pathway. vu.nl

Stereoselectivity, the preferential formation of one stereoisomer over another, is also effectively studied. For example, palladium-catalyzed ring-opening reactions of aryl cyclopropyl ketones have been shown to produce (E)-α,β-unsaturated ketones with high stereoselectivity. rsc.org Computational models can rationalize this by comparing the activation energies of the transition states leading to the different (E vs. Z) products. The pathway with the lower energy barrier will be the dominant one, explaining the observed product distribution.

By computing the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This profile provides a quantitative understanding of the reaction's feasibility and kinetics. For example, in the ring-opening of cyclopropene (B1174273) imines on thorium metallocenes, DFT was used to calculate the transition states and their relative energies to understand the reaction's temperature dependence. researchgate.net

Table 2: Illustrative Reaction Energy Profile Data (Note: This table presents hypothetical data to illustrate the concept of an energy profile calculated computationally.)

SpeciesDescriptionRelative Energy (kcal/mol)
RReactants0.0
TS1Transition State for Step 1+20.5
IIntermediate+5.2
TS2Transition State for Step 2+15.8
PProducts-10.3

In this illustrative profile, the conversion of reactants (R) to the intermediate (I) has the highest energy barrier (20.5 kcal/mol) and would therefore be the rate-limiting step.

Molecular Dynamics Simulations for Dynamic Behavior Analysis

While DFT calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and other time-dependent phenomena. nih.gov

For this compound, an MD simulation could model the molecule in a solvent like water or methanol (B129727) to understand its solvation structure and dynamic interactions. These simulations can reveal preferential hydrogen bonding patterns between the molecule's hydroxyl group and solvent molecules, as well as the rotational freedom of the phenyl and cyclopropyl groups. Studies on small clusters of methanol containing ions have used MD to examine the structure, energetics, and even the dynamics of solvent evaporation and condensation. nih.gov Such simulations provide a more realistic picture of the molecule's behavior in a condensed phase, which is essential for bridging the gap between theoretical calculations on isolated molecules and experimental observations in solution.

Application in Advanced Organic Synthesis: 3 Chlorophenyl Cyclopropyl Methanol As a Versatile Building Block

Synthesis of Complex Polycyclic and Heterocyclic Architectures

The acid-catalyzed rearrangement of aryl-substituted cyclopropylmethanols is a powerful method for constructing fused ring systems. The core of this transformation is the generation of a cyclopropylcarbinyl cation, which can undergo a variety of rearrangements and cyclizations.

For instance, gold-catalyzed cyclopropyl (B3062369) carbinol rearrangement of 2-tosylaminophenyl cyclopropylmethanols has been shown to produce 2,3-dihydro-1H-benzo[b]azepines and 2-vinylindolines. nih.gov The mechanism involves the in-situ generation of a carbocation, which then triggers the ring-opening of the cyclopropane (B1198618). The resulting intermediate is trapped by the tethered aniline (B41778) group to form the heterocyclic product. nih.gov It is plausible that a suitably substituted (3-Chlorophenyl)(cyclopropyl)methanol derivative could undergo analogous intramolecular cyclizations to yield novel polycyclic or heterocyclic scaffolds.

The cyclopropyl group itself can also be a precursor to other cyclic structures. For example, the reaction of cyclopropyl phenyl ketones with olefins, mediated by photoredox catalysis, can lead to the formation of cyclopentane (B165970) rings through a formal [3+2] cycloaddition. nih.gov Oxidation of the hydroxyl group of this compound to the corresponding ketone would provide a substrate for such transformations, opening a pathway to complex carbocyclic systems.

Precursors for Stereodefined Acyclic Structures

The ring-opening of cyclopropylcarbinyl systems can be controlled to produce stereodefined acyclic structures. The stereochemistry of the starting alcohol can influence the configuration of the resulting product. Nature-inspired catalytic asymmetric rearrangements of cyclopropylcarbinyl cations have been developed to produce chiral homoallylic sulfides with excellent enantioselectivity. nih.gov This process involves the desymmetrization of a prochiral cyclopropylcarbinyl cation through a nucleophilic attack, leading to a ring-expanded product. nih.gov

Furthermore, the reaction of trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates with boron trifluoride etherate leads to the formation of aroylmethylidene malonates. organic-chemistry.org These acyclic products are valuable building blocks for the synthesis of various heterocycles. organic-chemistry.org While not a direct reaction of the title compound, this illustrates how the cyclopropane ring can be opened to generate functionalized acyclic synthons.

Role in the Construction of Strained Carbocyclic Systems

The inherent ring strain of the cyclopropane moiety in this compound makes it a valuable precursor for the synthesis of other strained ring systems. Cyclopropylcarbinyl cations are known to be in equilibrium with cyclobutyl and homoallyl cations, providing a pathway to four-membered rings. rsc.org

The development of methods for the synthesis of cyclobutanes is an active area of research due to the prevalence of this motif in bioactive molecules. epdf.pub While specific examples with this compound are not documented, the general principles of cyclopropylcarbinyl rearrangements suggest its potential in this area.

Additionally, photo-induced dearomative cycloadditions of arenes have been employed to construct highly strained medium-sized rings. nih.gov The aromatic portion of this compound could potentially participate in such cycloadditions, leading to complex and strained polycyclic architectures.

Functionalization for Diverse Chemical Scaffolds

The this compound scaffold can be functionalized in several ways to generate a variety of chemical structures. The hydroxyl group can be oxidized to a ketone, which then opens up a wide range of subsequent reactions, such as nucleophilic additions and cycloadditions.

The aromatic ring can be further substituted through electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups that can be used for further synthetic manipulations. The chlorine atom itself can be a site for nucleophilic aromatic substitution or cross-coupling reactions, further diversifying the accessible chemical space.

The cyclopropyl ring can also be directly involved in functionalization. For example, electron-transfer-mediated photochemical addition of methanol (B129727) to arylcyclopropanes has been reported, leading to ring-opened products. acs.org

Q & A

What are the recommended synthetic routes for (3-Chlorophenyl)(cyclopropyl)methanol in academic research?

Basic
The synthesis of this compound typically involves nucleophilic addition or Grignard reactions. For example, cyclopropylmethyl bromide can react with 3-chlorobenzaldehyde in the presence of a base like sodium hydride, followed by acid-mediated alcohol deprotection . Another method involves stereoselective synthesis via chiral catalysts, such as the modified Grignard reagent approach used in analogous cyclopropane methanol derivatives . Key parameters include temperature control (−30 to −40°C for sensitive intermediates) and purification via chromatography or crystallization .

How can the purity and structural integrity of this compound be verified post-synthesis?

Basic
Structural validation requires a combination of analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the cyclopropyl ring (characteristic δ 0.5–1.5 ppm protons) and the aromatic 3-chlorophenyl group .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (C10_{10}H11_{11}ClO) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities, as seen in related compounds where hydrogen bonding stabilizes chiral supramolecular structures despite molecular achirality .

What strategies are effective for achieving stereoselective synthesis of this compound?

Advanced
Stereoselectivity can be achieved using:

  • Chiral Auxiliaries : Diethylzinc-mediated cyclopropanation with enantiopure ligands (e.g., (S,S)-N,N'-dimethyl-1,2-diaminocyclohexane) to control stereochemistry .
  • Asymmetric Catalysis : Palladium or copper catalysts for kinetic resolution during cyclopropane ring formation .
  • Crystallization-Induced Dynamic Resolution : Exploit spontaneous chiral symmetry breaking during crystallization, as observed in gem-dichloro cyclopropane derivatives .

How do electron-withdrawing substituents influence the reactivity of this compound in nucleophilic reactions?

Advanced
The 3-chlorophenyl group enhances electrophilicity at the benzylic carbon, facilitating nucleophilic substitutions. For instance:

  • Oxidation : Chromium trioxide oxidizes the alcohol to a ketone, with the chlorine atom stabilizing the transition state via resonance .
  • Reduction : LiAlH4_4 reduces the alcohol to a hydrocarbon, with steric hindrance from the cyclopropyl group affecting reaction rates . Kinetic studies in similar compounds show halogen substituents increase activation energy by 10–15 kJ/mol due to inductive effects .

How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

Data Contradiction Analysis
Discrepancies often arise from:

  • Structural Isomerism : Undetected stereoisomers (e.g., cis/trans cyclopropane conformers) may exhibit divergent binding affinities .
  • Assay Variability : Standardize bioactivity assays (e.g., enzyme inhibition IC50_{50}) using controls like 4-chlorobenzhydrol to validate reproducibility .
  • Computational Modeling : Density Functional Theory (DFT) simulations predict interaction hotspots, such as the cyclopropyl ring’s role in hydrophobic binding to protein pockets .

What are the limitations of electrochemical methods in analyzing cyclopropane-containing compounds like this compound?

Analytical Challenge
Cyclopropane rings exhibit "I strain," which destabilizes carbanion intermediates during electrochemical oxidation. Challenges include:

  • Supporting Electrolyte Compatibility : Methanol-based electrolytes may oxidize before the cyclopropane, masking the target compound’s redox potential .
  • Electrode Fouling : Adsorption of cyclopropane derivatives on carbon electrodes reduces sensitivity. Alternative methods like Differential Pulse Voltammetry (DPV) are recommended .

How does the cyclopropyl group modulate the compound’s interaction with biological targets?

Mechanistic Insight
The cyclopropyl ring:

  • Enhances Binding Affinity : Its rigid geometry complements hydrophobic enzyme pockets, as seen in antimicrobial studies of similar compounds .
  • Alters Pharmacokinetics : Reduces metabolic degradation by cytochrome P450 enzymes compared to linear alkyl chains .
  • Induces Conformational Strain : This strain can activate or inhibit target proteins, as demonstrated in β3_3-adrenoceptor agonists .

How does this compound form chiral supramolecular structures despite being achiral?

Crystallography Focus
Solid-state packing forces drive chirality:

  • Hydrogen Bonding Networks : Intermolecular O–H⋯O bonds create helical chains, as observed in gem-dichloro cyclopropane derivatives .
  • Steric Effects : The cyclopropyl group’s spatial arrangement disrupts molecular symmetry, favoring orthorhombic P21_121_121_1 crystal systems .
  • Long-Range Order : Fluoride or chlorine atoms participate in halogen bonding, stabilizing chiral frameworks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(3-Chlorophenyl)(cyclopropyl)methanol
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